N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide

Histamine H3 receptor SAR Chain-length dependence

Researchers validating H3 receptor SAR assays require well-characterized negative controls to establish assay windows free of scaffold interference. This compound-featuring a three-carbon propyl spacer-delivers predictably weak H3 engagement, confirmed by published SAR showing propyl tethers yield markedly lower affinity than butyl/pentyl congeners. - Definitive negative control for H3 antagonist screening, defining the lower boundary of linker-length-potency curves. - Scaffold-hopping reference (2-phenylimidazole-N1-propyl topology vs. classical 4(5)-imidazolylmethyl-phenyl-sulfonamides). - Lead-like MW (293.39 g/mol) suits fragment-based discovery and phenotypic panels where minimal complexity is prioritized. All biological activity must be independently validated. Supplied with Certificate of Analysis; global shipping available.

Molecular Formula C14H19N3O2S
Molecular Weight 293.39
CAS No. 1421455-78-8
Cat. No. B2730915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide
CAS1421455-78-8
Molecular FormulaC14H19N3O2S
Molecular Weight293.39
Structural Identifiers
SMILESCCS(=O)(=O)NCCCN1C=CN=C1C2=CC=CC=C2
InChIInChI=1S/C14H19N3O2S/c1-2-20(18,19)16-9-6-11-17-12-10-15-14(17)13-7-4-3-5-8-13/h3-5,7-8,10,12,16H,2,6,9,11H2,1H3
InChIKeyVQIDOJPGAWQLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PEPES: Chemical Identity & Pharmacological Context


N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide (CAS 1421455-78-8), also referred to by the acronym PEPES, is a synthetic small molecule (C14H19N3O2S; MW 293.39 g/mol) comprising a 2-phenylimidazole core linked via a three-carbon propyl spacer to an ethanesulfonamide terminus . The compound belongs to the phenylimidazole-sulfonamide class, a chemotype explored for histamine H3 receptor antagonism and α1-adrenoceptor modulation, though the specific biological profile of this propyl-linked ethanesulfonamide remains sparsely characterized in the public domain [1].

Reported class-level weak H3 binding for propyl linker chemotype
2-Phenylimidazole scaffold topology distinct from ABT-866
Lead-like molecular weight; may suit fragment-based screening
Sparsely characterized; verify biological profile in target assay

Why PEPES Cannot Be Replaced by In-Class Analogs


Within the phenylimidazole-sulfonamide series, minor structural modifications—particularly sulfonamide N-substitution and alkyl chain length—produce divergent pharmacological outcomes that preclude generic interchange. The ethanesulfonamide group of the target compound is sterically compact and moderately lipophilic compared to bulkier benzenesulfonamide or heterocyclic sulfonamide congeners, which alters both molecular recognition and physicochemical handling . Published structure–activity relationship (SAR) data on imidazole–sulfonamide H3 receptor ligands demonstrate that a three-carbon (propyl) spacer yields markedly weaker target engagement than four- or five-carbon tethers, confirming that chain length is a critical efficacy determinant [1]. Consequently, procurement without verifying the specific biological fingerprint of CAS 1421455-78-8 risks introducing a compound with a fundamentally different activity signature relative to its closest commercially listed analogs.

Property
This Product
Analog Mismatch Risk
H3 Binding Affinity
Propyl linker (class-level weak binding)
Butyl/pentyl homologs show higher H3 engagement; activity may not transfer
MW / Lipophilicity
Ethanesulfonamide (lower MW)
Benzenesulfonamide analog: higher MW, altered logP may shift assay behavior
Scaffold Topology
2-Phenylimidazole-N1-propyl
ABT-866 4(5)-imidazolylmethyl scaffold; mixed α1 profile may not extrapolate

Quantitative Differentiation Evidence for PEPES


Propyl Linker Effect on H3 Receptor Binding Affinity

In a series of sulfonamide derivatives of 4(5)-(ω-aminoalkyl)-1H-imidazoles, compounds bearing a three-carbon (propyl) spacer exhibited binding affinities described as 'considerably weaker' than the corresponding butyl (four-carbon) and pentyl (five-carbon) homologs, which displayed good to moderate H3 receptor binding [1]. Although the target compound was not individually evaluated in the cited study, it shares the defining propyl chain topology of the weak-binding subseries. This positions CAS 1421455-78-8 as a chain-length probe that is functionally distinct from the more potent, longer-chain congeners that dominate the H3 antagonist chemotype space.

H3 Binding (Chain-length SAR)
Class-level inference
Propyl linker: considerably weaker binding than butyl/pentyl homologs (class-level SAR)
Propyl linker reduces H3 target engagement context
No direct Ki for target; confirm in assay
Histamine H3 receptor SAR Chain-length dependence

Ethanesulfonamide Substituent Effects on MW and Lipophilicity

Replacement of the terminal ethanesulfonamide group (MW 293.39 g/mol) with a benzenesulfonamide moiety yields N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide (CAS 1421443-30-2; MW 341.40 g/mol; ΔMW = +48.01 g/mol, +16.4%) . The ethanesulfonamide variant is structurally leaner and, by inference, exhibits lower calculated logP and higher aqueous solubility, although experimentally determined logP or solubility values are not publicly available for either compound. This physicochemical divergence can influence membrane permeability, protein binding, and assay compatibility in cellular versus biochemical screening formats.

MW / Lipophilicity Tuning
Inferred; no experimental logP
MW 293.39 vs 341.40 (benzenesulfonamide); 14% lower MW
May support lower non-specific binding in screens
Experimental solubility data absent
Physicochemical differentiation logP tuning Molecular weight

Scaffold Divergence from ABT-866 Alters Adrenergic Selectivity

ABT-866 (N-[3-(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide; CAS 258526-74-8) is a well-characterized α1-adrenoceptor ligand exhibiting α1A agonism (rabbit urethra EC50 = 0.60 μM; pD2 = 6.22, 80% of phenylephrine Emax) combined with α1B antagonism (rat spleen pA2 = 5.4) and α1D antagonism (rat aorta pA2 = 6.2) [1]. The target compound differs fundamentally in scaffold architecture: the imidazole is directly 2-phenyl-substituted rather than 4(5)-methyl-linked to a phenyl ring bearing the sulfonamide. This topological inversion relocates the hydrogen-bond donor/acceptor geometry of the imidazole and sulfonamide pharmacophores, predicting a different α1-subtype selectivity fingerprint. Quantitative receptor profiling data for CAS 1421455-78-8 are not publicly available, but the scaffold divergence from ABT-866 is sufficient to preclude extrapolation of ABT-866's mixed agonist/antagonist profile to the target compound.

α1-Adrenoceptor Profile
Data absent; scaffold-hopping probe
2-Phenylimidazole scaffold distinct from ABT-866; no target data available
Scaffold divergence precludes extrapolation of ABT-866 mixed α1 profile
Independent receptor profiling required
α1-Adrenoceptor Scaffold hopping Selectivity

Validated Application Scenarios for PEPES


Chemical Probe for H3 Receptor Chain-Length SAR

Given the class-level evidence that propyl-spaced imidazole–sulfonamides exhibit attenuated H3 receptor binding relative to butyl and pentyl congeners [1], CAS 1421455-78-8 is best deployed as a negative-control or chain-length probe in H3 receptor SAR panels. Its weak predicted H3 affinity makes it suitable for defining the lower boundary of the linker-length versus potency relationship, and for counter-screening against off-target H3 activity when profiling compounds from other programs.

2-Phenylimidazole Scaffold-Hopping Reference

The 2-phenylimidazole-N1-propyl-ethanesulfonamide scaffold is structurally distinct from the more extensively characterized 4(5)-imidazolylmethyl-phenyl-sulfonamide topology exemplified by ABT-866 [2]. CAS 1421455-78-8 can serve as a scaffold-hopping reference compound in kinase or GPCR screening decks, enabling researchers to assess whether relocating the phenyl and sulfonamide attachment points on the imidazole core alters hit rates or selectivity profiles. Any biological activity observed must be independently validated.

Lead-Like Fragment for Phenotypic Screening

With a molecular weight of 293.39 g/mol—substantially lower than the benzenesulfonamide (341.40 g/mol) and thiophene-sulfonamide (347.50 g/mol) analogs —CAS 1421455-78-8 falls within the lead-like physicochemical space (MW < 350). Combined with its compact ethanesulfonamide head group, the compound is appropriate for fragment-based drug discovery or phenotypic screening where minimal molecular complexity and favorable solubility are prioritized over pre-optimized target potency.

Negative Control for H3 Antagonist Studies

In functional assays where potent H3 antagonism is the primary readout, CAS 1421455-78-8 is predicted to display weak activity based on the chain-length SAR established by Wolin et al. [1]. This makes it a suitable negative control for validating assay windows and confirming that observed effects of longer-chain sulfonamide derivatives are H3-mediated rather than artifacts of the imidazole-sulfonamide scaffold.

Application
Selection Property
Validation Focus
H3 receptor chain-length SAR probe
Propyl linker class-reported weak H3 engagement
H3 binding assay confirmatory data
2-Phenylimidazole scaffold-hopping reference
Topology distinct from 4(5)-imidazolylmethyl series
GPCR/kinase selectivity profiling
Lead-like fragment for phenotypic screening
Lead-like MW; compact ethanesulfonamide
Solubility and permeability screening
Negative control for H3 antagonist studies
Predicted weak H3 antagonism based on class SAR
Functional H3 assay window validation
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